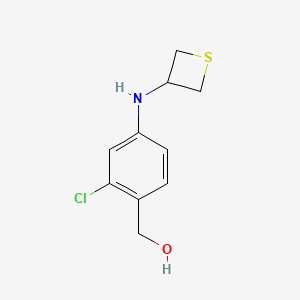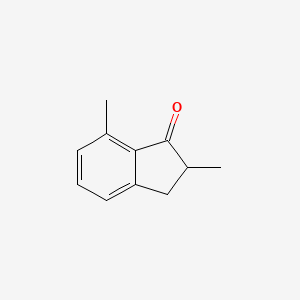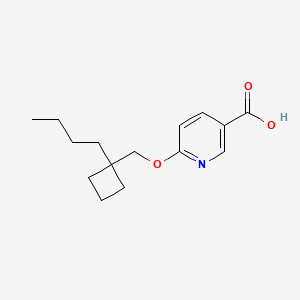
6-((1-Butylcyclobutyl)methoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-Butylcyclobutyl)methoxy)nicotinic acid is a synthetic organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a nicotinic acid core, which is a derivative of pyridine, substituted with a 1-butylcyclobutylmethoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((1-Butylcyclobutyl)methoxy)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 1-Butylcyclobutanol: This intermediate is synthesized by the reaction of butyl lithium with cyclobutanone.
Formation of 1-Butylcyclobutylmethanol: The 1-butylcyclobutanol is then subjected to a Grignard reaction with formaldehyde to yield 1-butylcyclobutylmethanol.
Etherification: The 1-butylcyclobutylmethanol is reacted with 6-hydroxynicotinic acid under acidic conditions to form the ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nicotinic acid moiety, converting it to the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products:
Oxidation: Formation of this compound derivatives with oxidized cyclobutyl rings.
Reduction: Formation of 6-((1-Butylcyclobutyl)methoxy)nicotinamide.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Investigated for its binding affinity to nicotinic acetylcholine receptors.
Medicine:
Drug Development: Explored as a lead compound for developing new therapeutic agents targeting neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Agriculture: Potential use as a plant growth regulator.
Cosmetics: Investigated for its skin-conditioning properties.
Mechanism of Action
The mechanism of action of 6-((1-Butylcyclobutyl)methoxy)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit specific enzymes by mimicking the natural substrate or binding to the active site, thereby altering metabolic pathways.
Comparison with Similar Compounds
6-Methoxynicotinic acid: Lacks the butylcyclobutyl group, making it less hydrophobic.
6-(Cyclobutylmethoxy)nicotinic acid: Similar structure but without the butyl substitution, affecting its binding affinity and solubility.
6-((1-Butylcyclopropyl)methoxy)nicotinic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring, influencing its chemical reactivity and biological activity.
Uniqueness: 6-((1-Butylcyclobutyl)methoxy)nicotinic acid stands out due to its unique combination of a nicotinic acid core with a butylcyclobutylmethoxy group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and specific binding interactions, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
6-[(1-butylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-7-15(8-4-9-15)11-19-13-6-5-12(10-16-13)14(17)18/h5-6,10H,2-4,7-9,11H2,1H3,(H,17,18) |
InChI Key |
JCRCAVFVCBZSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13022354.png)

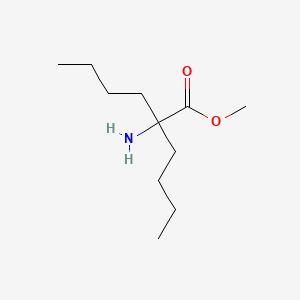
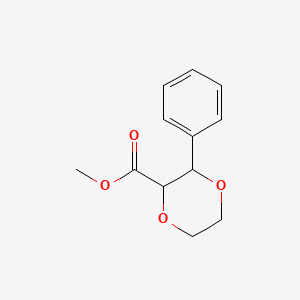
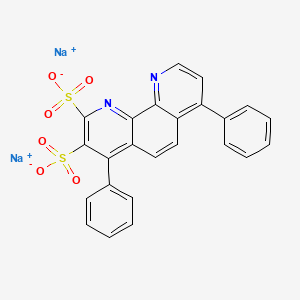
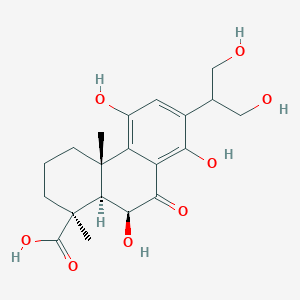
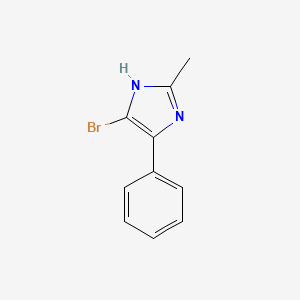
![4-Chlorothieno[2,3-d]pyridazine-7-carboxylicacid](/img/structure/B13022405.png)
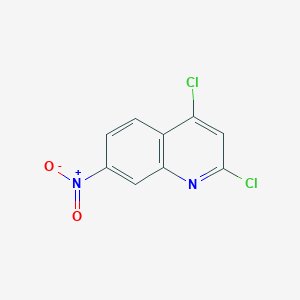
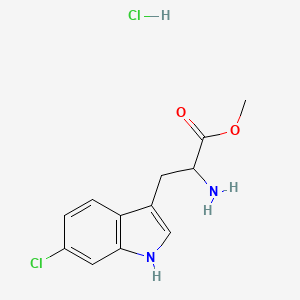
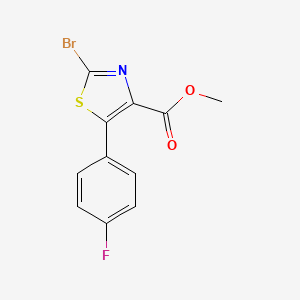
![5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13022432.png)
